molecular formula C8H9ClO3 B1351765 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane CAS No. 58403-04-6

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Cat. No.: B1351765
CAS No.: 58403-04-6
M. Wt: 188.61 g/mol
InChI Key: OGZPXGMVUKRUEK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is an organic compound that features a furan ring fused with a dioxolane ring and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane typically involves the reaction of furfural with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The compound can undergo reduction to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2-carboxylic acid or other oxidized products.

    Reduction: Formation of dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane exhibits promising anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown significant inhibition of tumor growth in various cancer cell lines.

Table 1: Anticancer Activity Overview

Cell LineObserved EffectReference
MCF-7 (Breast)Induction of apoptosis
A549 (Lung)Cell cycle arrest
HeLa (Cervical)Reduced viability

Antiviral Properties
In addition to its anticancer effects, this compound has been evaluated for antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral entry mechanisms.

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

  • Reactions : It can be used to synthesize various derivatives by reacting with amines or alcohols, leading to the formation of new compounds with potential biological activities.

Table 2: Synthetic Applications

Reaction TypeProduct TypeReference
Nucleophilic substitutionAmine derivatives
AlkylationAlcohol derivatives

Case Studies

Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Case Study 2: Synthesis of Derivatives
In another study, the compound was utilized as a starting material for synthesizing novel furan derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The furan ring can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group, commonly used as a starting material in organic synthesis.

    2-Furanmethanol: A furan derivative with a hydroxymethyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in the synthesis of fine chemicals.

Uniqueness

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a dioxolane ring, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and empirical findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chloromethyl dioxolanes. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Furan and chloromethyl derivatives.
  • Reaction Conditions : Typically performed under acidic or basic conditions to facilitate the formation of the dioxolane ring.
  • Yield : High yields are reported in various studies, emphasizing the efficiency of the synthetic route.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
This compoundStaphylococcus aureus625–1250
This compoundPseudomonas aeruginosa625
This compoundEscherichia coliNo activity detected

The compound showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, while it lacked efficacy against E. coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. The compound was tested on various human cancer cell lines including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer):

Cell LineIC50 (µM)
HeLa9–12
HCT-1164
MCF-7Not tested

The results suggest that this compound has selective cytotoxicity towards certain cancer cell lines, particularly HCT-116 .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on biomolecules. The dioxolane structure allows for interactions with various cellular targets, which may disrupt critical biological processes such as DNA replication and protein synthesis. The furan moiety is also known to participate in electrophilic aromatic substitutions, enhancing the compound's reactivity .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity : A comparative analysis of several dioxolane derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial properties.
  • Anticancer Evaluation : In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer effects.

Properties

IUPAC Name

4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPXGMVUKRUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391284
Record name 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58403-04-6
Record name 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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